molecular formula C11H11ClO2 B1588476 Ethyl 4-chlorocinnamate CAS No. 6048-06-2

Ethyl 4-chlorocinnamate

Cat. No.: B1588476
CAS No.: 6048-06-2
M. Wt: 210.65 g/mol
InChI Key: MHZFMMSRIDAQIB-VMPITWQZSA-N
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Description

Ethyl 4-chlorocinnamate: is an organic compound with the molecular formula C11H11ClO2 . It is an ester derived from 4-chlorocinnamic acid and ethanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Mechanism of Action

Target of Action

Ethyl 4-chlorocinnamate is a synthetic compound that has been studied for its antimicrobial potential . The primary targets of this compound are pathogenic fungi and bacteria . These microorganisms are responsible for various infectious diseases, and the resistance they have developed to existing drugs has made the search for new bioactive compounds a priority .

Mode of Action

The mode of action of this compound involves direct interaction with its targets. In the case of fungi, this compound interacts with ergosterol, a component of the fungal plasma membrane, and the cell wall . This interaction disrupts the integrity of the fungal cell, leading to its death .

Biochemical Pathways

It is known that the compound’s interaction with ergosterol disrupts the normal functioning of the fungal cell membrane . This disruption likely affects multiple biochemical pathways within the cell, leading to cell death .

Pharmacokinetics

The compound’s molecular weight (210657 Da ) suggests that it may be well-absorbed and distributed in the body

Result of Action

The result of this compound’s action is the death of pathogenic fungi and bacteria . By disrupting the integrity of the fungal cell membrane and wall, this compound causes the cells to die . This antimicrobial activity makes this compound a potential candidate for the development of new antimicrobial drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s efficacy may be affected by the presence of other substances in the environment, such as other antimicrobial agents . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Ethyl 4-chlorocinnamate can be synthesized through the esterification of 4-chlorocinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Industrial Production Methods: Industrially, the synthesis of this compound may involve continuous flow processes where the reactants are passed through a reactor containing the catalyst.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 4-chlorocinnamate can undergo oxidation reactions to form 4-chlorocinnamic acid or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of ethyl 4-chlorohydrocinnamate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed:

Comparison with Similar Compounds

    Ethyl cinnamate: Similar structure but lacks the chlorine substituent.

    Methyl 4-chlorocinnamate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-chlorocinnamic acid: The parent acid of this compound.

Uniqueness:

Properties

IUPAC Name

ethyl (E)-3-(4-chlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZFMMSRIDAQIB-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032094
Record name Ethyl 4-chlorocinnamate
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Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24393-52-0, 6048-06-2
Record name Ethyl (2E)-3-(4-chlorophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24393-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-chlorocinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (E)-3-(4-Chlorophenyl)acrylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 4-chlorobenzaldehyde (28 g) and (carboethoxymethylene)triphenylphosphorane (73 g) in toluene (500 mL) was refluxed for 2 hours. The reaction was cooled to room temperature and concentrated under vacuum to a total volume of 150 mL. Then pure hexane (500 mL) was added and the mixture was left for 18 hours at room temperature. The solid (triphexylphosphine oxide) was filtered, rinsed with hexane and the filtrate evaporated to give crude product which was distilled at 0.5 mm Hg, and the fraction boiling at 130° C. was collected to give ethyl 4-chlorocinnamate, which was reduced as follows: the cinnamate (21 g) was hydrogenated in EtoAc (300 mL) in the presence of 5% Pd on C (2 g) for 3 hours at atmospheric pressure. After completion, the reaction mixture was filtered through a celite pad, rinsed with EtOAc and the filtrate evaporated to dryness to give the title product as an oil.
Quantity
28 g
Type
reactant
Reaction Step One
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73 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedures of Example 27 were exactly followed except that p-chlorostyrene and ethanol were used respectively instead of styrene and methanol and the amount of palladium chloride was changed to 0.1 millimole. Ethyl 4-chlorocinnamate was obtained with a yield of 60.2%.
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0 (± 1) mol
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Name
palladium chloride
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0 (± 1) mol
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catalyst
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Synthesis routes and methods III

Procedure details

4-Chlorocinnamic acid (300 g) was suspended in benzene (1200 ml), and ethanol (340 g) and conc. sulfuric acid (14 ml) were added thereto, followed by reflux of the resulting mixture for 15 hours. After the reaction mixture had been washed successively with a diluted aqueous NaCl solution (500 ml), a saturated aqueous sodium hydrogencarbonate solution (500 ml) and a dilute aqueous NaCl solution (500 ml), the organic layer was dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure. The residue was evaporated under reduced pressure to obtain the title compound (334 g, 97%) as a colorless liquid.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
340 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Three
Yield
97%

Synthesis routes and methods IV

Procedure details

The procedure described in Example 26 is repeated, but using 4.79 g (25 mmols) of 4-bromochlorobenzene and 2.99 ml (27.5 mmols) of ethyl acrylate. After a reaction time of 8 hours at 130° C., 3.79 g (18.0 mmols) of ethyl 4-chlorocinnamate are obtained, corresponding to a yield of 72% of theory (conversion figure 7200; Pd content 0.01 mol %).
Name
Quantity
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catalyst
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4.79 g
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reactant
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Quantity
2.99 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

4-Chlorobenzaldehyde (4.20 g, 30 mmol) and mono-ethyl malonate (4.60 ml, 39 mmol) were reacted as described under General Procedure A to furnish the title compound (5.68 g, 89%) as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 7.63 (d, J=16.0 Hz, 1H), 7.46-7.42 (m, 2H), 7.38-7.32 (m, 2H), 6.41 (d, J=16.0 Hz, 1H), 4.26 (q, J=7.2 Hz, 2H), 1.33 (t, J=7.2 Hz, 3H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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